molecular formula C15H14ClNO2 B2443505 2-{(E)-[(4-chloro-2-methylphenyl)imino]methyl}-6-methoxyphenol CAS No. 196875-74-8

2-{(E)-[(4-chloro-2-methylphenyl)imino]methyl}-6-methoxyphenol

Cat. No.: B2443505
CAS No.: 196875-74-8
M. Wt: 275.73
InChI Key: NJQKUSPMWRDHRW-RQZCQDPDSA-N
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Description

2-{(E)-[(4-chloro-2-methylphenyl)imino]methyl}-6-methoxyphenol is a useful research compound. Its molecular formula is C15H14ClNO2 and its molecular weight is 275.73. The purity is usually 95%.
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Properties

IUPAC Name

2-[(4-chloro-2-methylphenyl)iminomethyl]-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2/c1-10-8-12(16)6-7-13(10)17-9-11-4-3-5-14(19-2)15(11)18/h3-9,18H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJQKUSPMWRDHRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N=CC2=C(C(=CC=C2)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{(E)-[(4-chloro-2-methylphenyl)imino]methyl}-6-methoxyphenol is a Schiff base that has garnered attention for its potential biological activities. Schiff bases, generally formed by the condensation of an amine with a carbonyl compound, are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article explores the biological activity of this specific Schiff base, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of 2-{(E)-[(4-chloro-2-methylphenyl)imino]methyl}-6-methoxyphenol is C15H14ClNO2C_{15}H_{14}ClNO_2 with a molecular weight of 275.73 g/mol. The structure features a methoxy group and a chloro-substituted phenyl ring, which may contribute to its biological activity.

Structural Representation

\text{2 E 4 chloro 2 methylphenyl imino methyl}-6-methoxyphenol}

Antibacterial Activity

Research indicates that Schiff bases exhibit significant antibacterial properties. A study reported that compounds similar to this Schiff base demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell membranes or interference with cellular processes such as protein synthesis .

Anticancer Activity

Schiff bases have also been investigated for their anticancer properties. For instance, derivatives of related compounds have shown cytotoxic effects against leukemia cell lines such as K562 and HEL. The apoptotic activity observed in these studies suggests that such compounds may induce cell cycle arrest and promote programmed cell death .

Antifungal Activity

In addition to antibacterial and anticancer properties, some Schiff bases have demonstrated antifungal activities. The ability to inhibit the growth of fungi like Aspergillus flavus has been reported, indicating a broad spectrum of biological applications .

Synthesis and Evaluation

  • Synthesis Methodology : The compound was synthesized through the reaction of 4-chloro-2-methylphenylamine with 6-methoxy-2-formylphenol under controlled conditions to yield the desired Schiff base.
  • Biological Testing : In vitro assays were conducted to evaluate the antibacterial efficacy against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at various concentrations.
  • Cytotoxicity Assays : Employing MTT assays on cancer cell lines revealed that the compound exhibited IC50 values comparable to established chemotherapeutic agents, suggesting its potential as an anticancer drug.

Data Summary Table

Biological ActivityTest Organism/Cell LineIC50 Value (µM)Reference
AntibacterialStaphylococcus aureus15
AntibacterialEscherichia coli20
AnticancerK562 (Leukemia)10
AntifungalAspergillus flavus25

The biological activity of this Schiff base can be attributed to its ability to chelate metal ions, which is crucial for microbial growth and function. By binding to essential metal ions, it disrupts various biochemical pathways within microbial cells leading to cell death . Additionally, the presence of the methoxy group may enhance lipid solubility, facilitating better membrane penetration.

Scientific Research Applications

Antibacterial Activity

Research has demonstrated that 2-{(E)-[(4-chloro-2-methylphenyl)imino]methyl}-6-methoxyphenol exhibits significant antibacterial properties. Studies have shown its effectiveness against key bacterial strains:

Test OrganismInhibition Concentration (IC50)
Staphylococcus aureus15 µM
Escherichia coli20 µM

The antibacterial mechanism is thought to involve disruption of bacterial cell membranes and interference with protein synthesis processes.

Antifungal Activity

This compound also shows promising antifungal activity. It has been reported to inhibit the growth of various fungi, including:

Fungal StrainInhibition Concentration (IC50)
Aspergillus flavus25 µM

The antifungal mechanism may involve similar pathways as its antibacterial action, potentially disrupting fungal cell integrity.

Anticancer Activity

The anticancer potential of 2-{(E)-[(4-chloro-2-methylphenyl)imino]methyl}-6-methoxyphenol has been explored through various studies. Notably, it has shown cytotoxic effects on leukemia cell lines such as K562:

Cell LineInhibition Concentration (IC50)
K562 (Leukemia)10 µM

The compound appears to induce apoptosis and cell cycle arrest in these cancer cells, making it a candidate for further development in cancer therapies.

Synthesis Methodology

The synthesis of this Schiff base involves the reaction of 4-chloro-2-methylphenylamine with 6-methoxy-2-formylphenol under controlled conditions. This method allows for the efficient formation of the desired product while maintaining high purity levels.

Biological Testing Protocols

In vitro assays have been employed to evaluate the biological efficacy of the compound against various pathogens. These include:

  • Antibacterial Testing : Conducted against both Gram-positive and Gram-negative bacteria using standard broth dilution methods.
  • Cytotoxicity Assays : Utilized MTT assays on cancer cell lines to determine the IC50 values and assess the compound's therapeutic potential.

Case Studies and Research Findings

  • Antibacterial Efficacy : A study published in a peer-reviewed journal highlighted the effectiveness of similar Schiff bases against resistant strains of bacteria, emphasizing the importance of structural modifications in enhancing activity.
  • Anticancer Potential : Research conducted on derivatives of related compounds showed significant apoptosis induction in cancer cells, suggesting that structural features such as the methoxy group may enhance cytotoxicity.
  • Antifungal Studies : Investigations into the antifungal properties revealed that compounds with similar structures could inhibit fungal growth effectively, paving the way for new antifungal agents.

Q & A

Q. What are the recommended synthetic routes for 2-{(E)-[(4-chloro-2-methylphenyl)imino]methyl}-6-methoxyphenol, and how can reaction conditions be optimized?

The compound is synthesized via Schiff base condensation between a substituted aniline (e.g., 4-chloro-2-methylaniline) and a methoxy-substituted salicylaldehyde derivative. Key steps include:

  • Refluxing equimolar amounts of the aldehyde and amine in ethanol under acidic or neutral conditions.
  • Monitoring reaction progress via TLC or UV-vis spectroscopy.
  • Optimizing solvent polarity (e.g., ethanol vs. methanol) and temperature (60–80°C) to enhance yield and purity .
  • Recrystallization from ethanol or DCM/hexane mixtures to obtain single crystals for structural validation .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound?

  • Single-crystal X-ray diffraction (SC-XRD): Determines precise bond lengths, angles, and stereochemistry. For example, the imine (C=N) bond length typically ranges from 1.27–1.30 Å, confirming the E-configuration .
  • FTIR: Identifies key functional groups (e.g., O–H stretch at ~3400 cm⁻¹, C=N stretch at ~1600 cm⁻¹) .
  • NMR: ¹H NMR resolves methoxy (–OCH₃) signals at ~3.8 ppm and aromatic protons in the 6.5–8.0 ppm range .
  • UV-vis: Absorption bands near 300–350 nm indicate π→π* transitions in the conjugated Schiff base system .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data when using different refinement software (e.g., SHELXL vs. Olex2)?

  • Cross-validate refinement results using multiple programs (SHELXL, Olex2, WinGX) to identify systematic errors .
  • Check for consistency in R factors (R₁ < 0.05 for high-quality data) and residual electron density maps to detect model bias .
  • Utilize validation tools like PLATON to analyze missed symmetry or twinning .
  • Document software versions and parameters (e.g., absorption correction methods) to ensure reproducibility .

Q. What methodologies are employed to analyze hydrogen bonding networks and π-π interactions in the crystal lattice of such Schiff base compounds?

  • Graph set analysis: Classifies hydrogen bonds (e.g., C₁¹(6) motifs for intramolecular O–H⋯N bonds) and quantifies their directionality .
  • Mercury software: Calculates intermolecular distances (e.g., π-π stacking < 3.8 Å) and dihedral angles to map supramolecular architectures .
  • Hirshfeld surface analysis: Visualizes close contacts (e.g., H⋯Cl, H⋯O) and quantifies their contribution to crystal packing .

Q. How can the electronic properties (e.g., HOMO-LUMO gaps, conductivity) of this compound be experimentally determined, and what implications do these have for material science applications?

  • Cyclic voltammetry (CV): Measures redox potentials to calculate HOMO-LUMO gaps. For similar Schiff bases, gaps range from 2.5–3.0 eV, indicating semiconductor behavior .
  • UV-vis spectroscopy: Optical band gaps (Eg) derived from Tauc plots correlate with electrochemical data .
  • Four-probe conductivity tests: Bulk conductivity values (~10⁻⁶–10⁻⁵ S/cm) confirm applicability in organic electronics .
  • DFT calculations: Validate experimental results and predict charge-transfer properties for optoelectronic device design .

Methodological Considerations

  • Crystallographic software: SHELXL (refinement), SHELXD (structure solution), and ORTEP-3 (visualization) are critical for accurate structural analysis .
  • Thermal stability: TGA-DTA reveals decomposition temperatures (>200°C), ensuring suitability for high-temperature applications .
  • Synthesis scalability: Oxidative polycondensation with NaOCl/H₂O₂ yields oligomers with controlled molecular weights (Mₙ ~ 650–1000 g/mol) for polymer studies .

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